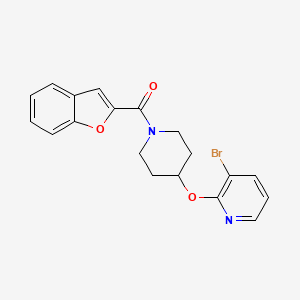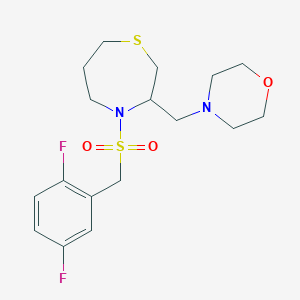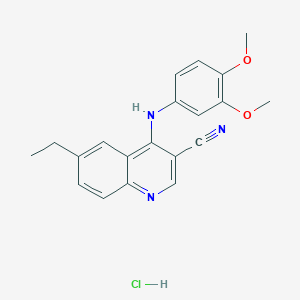
7-chloro-4-(3-phenylpropyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-chloro-4-(3-phenylpropyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C18H18ClNO2 and its molecular weight is 315.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopaminergic Activity
7-Chloro-4-(3-phenylpropyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and its derivatives have been studied for their dopaminergic activities. For instance, research has shown that certain benzazepines demonstrate agonist activity at central and peripheral dopamine receptors. These compounds, synthesized by cyclization of amino alcohols and further chemical modifications, exhibit dopaminergic effects observable in both in vivo (in anesthetized dogs) and in vitro (rat striatal adenylate cyclase stimulation) settings (Pfeiffer et al., 1982).
Neuroleptic Potential
Research on various 3-phenyl-2-piperazinyl-5H-1-benzazepines, including those with 7-chloro substituents, has indicated potential neuroleptic activity. These compounds, synthesized through specific chemical processes, were found to exhibit neuroleptic-like activity, particularly those with certain substituents on the 3-phenyl group. This suggests their potential use in the treatment of neurological disorders (Hino et al., 1988).
Spectroscopic and Quantum Chemical Studies
The molecular geometry and electronic properties of 7-chloro-1-methyl-5-phenyl-1,5-dihydro-benzo[1,4]diazepine-2,4-dione (a compound structurally similar to the subject chemical) have been studied using quantum chemical calculations. This research provides insights into vibrational frequencies, molecular orbital analyses, and potential sites for electrophilic and nucleophilic attacks, demonstrating the compound's utility in various chemical and pharmacological research contexts (Sylaja et al., 2016).
Antagonistic Effects on Dopamine Receptors
Further studies have explored the role of specific substituents in influencing the activity of benzazepines on dopamine receptors. For example, SCH 23390, a compound closely related to this compound, has been shown to act as an antagonist at D-1 dopamine receptors. This points to the importance of structural variations in determining the pharmacological properties of benzazepines (Itoh et al., 1984).
Properties
IUPAC Name |
7-chloro-4-(3-phenylpropyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-8-9-17-15(11-16)12-20(18(21)13-22-17)10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11H,4,7,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGZDCRLHWOZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
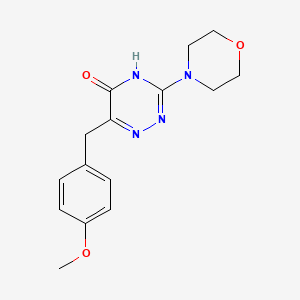
![1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2860353.png)
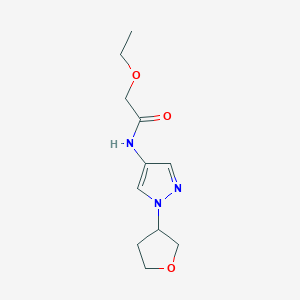
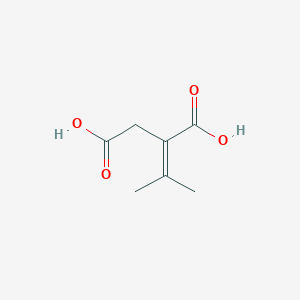
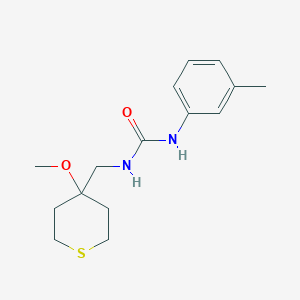

![4-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2860363.png)
![(2,5-Dimethylfuran-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2860364.png)
![N-[2-[[phenylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2860365.png)
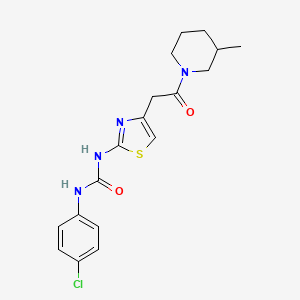
![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2860367.png)
